5-Bromo-2-(cyclopentylmethyl)isoindoline
Description
5-Bromo-2-(cyclopentylmethyl)isoindoline is a brominated isoindoline derivative characterized by a cyclopentylmethyl substituent at the 2-position and a bromine atom at the 5-position of the isoindoline core. Isoindolines are bicyclic aromatic compounds with a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The cyclopentylmethyl group contributes steric bulk and lipophilicity, which may influence membrane permeability and metabolic stability compared to smaller substituents.
Properties
Molecular Formula |
C14H18BrN |
|---|---|
Molecular Weight |
280.20 g/mol |
IUPAC Name |
5-bromo-2-(cyclopentylmethyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H18BrN/c15-14-6-5-12-9-16(10-13(12)7-14)8-11-3-1-2-4-11/h5-7,11H,1-4,8-10H2 |
InChI Key |
PFQYNEWGZVBUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2CC3=C(C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclopentylmethyl)isoindoline can be achieved through a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines, such as cycloalkylamines . The reaction typically involves the following steps:
- Formation of the donor-acceptor cyclopropane.
- Reaction with primary amines under controlled conditions.
- Selective cleavage of the exocyclic N–CH₂ bond followed by in situ lactamization to form the desired isoindoline derivative .
Industrial Production Methods
the principles of green chemistry and solventless reactions can be applied to develop environmentally friendly and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopentylmethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Bromo-2-(cyclopentylmethyl)isoindoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopentylmethyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 5-Bromo-2-(cyclopentylmethyl)isoindoline and related isoindoline derivatives:
Structural and Functional Analysis:
Substituent Effects on Lipophilicity and Steric Bulk The cyclopentylmethyl group in the target compound provides moderate steric hindrance and higher lipophilicity compared to smaller groups like methyl () or cyclopropyl (). This may improve blood-brain barrier penetration relative to polar analogs like 5-Bromo-2-cyclopropylisoindolin-1-one, which contains a ketone .
Electronic and Reactivity Differences Bromine at the 5-position (target compound) versus 4-position (e.g., 4-Bromo-2-methylisoindolin-1-one in ) alters electron distribution, affecting electrophilic aromatic substitution reactivity . Ketone-containing analogs (e.g., 5-Bromo-2-methylisoindolin-1-one) exhibit increased polarity and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to non-ketone derivatives .
Biological Activity
- Sulfonyl-piperazine-substituted isoindolines (e.g., compound 3h in ) demonstrate potent 5-HT6 receptor antagonism and glioprotective effects , attributed to the sulfonyl group’s ability to engage in ionic interactions and the piperazine moiety’s basicity . The target compound’s cyclopentylmethyl group lacks such pharmacophoric features, suggesting divergent therapeutic applications.
- Hydroxyl-containing derivatives (e.g., ) may serve as substrates for oxidative metabolism due to the reactive -OH group, unlike the more inert cyclopentylmethyl substituent .
Synthetic Utility
- The target compound’s bromine atom is a strategic handle for further functionalization (e.g., Suzuki coupling), similar to brominated intermediates in apremilast synthesis (). However, ketone or sulfonyl groups in analogs () offer alternative sites for nucleophilic additions or condensations .
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